N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide
CAS No.:
Cat. No.: VC15283999
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O5 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide |
| Standard InChI | InChI=1S/C21H23N3O5/c1-12-6-8-16(10-13(12)2)28-14(3)21(25)22-20-19(23-29-24-20)15-7-9-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25) |
| Standard InChI Key | DIFTZVADYAPALN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound features a 1,2,5-oxadiazole (furazan) ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 3 with a propanamide chain. The propanamide moiety is further functionalized with a 2-(3,4-dimethylphenoxy) group. The molecular formula is C22H25N3O5, yielding a molecular weight of 435.46 g/mol . Key structural attributes include:
-
Aromatic substituents: The 3,4-dimethoxyphenyl and 3,4-dimethylphenoxy groups enhance lipophilicity, potentially improving membrane permeability.
-
Oxadiazole ring: Contributes to π-π stacking interactions with biological targets and metabolic stability.
-
Amide bond: Facilitates hydrogen bonding with enzymes or receptors, a common feature in kinase inhibitors .
Synthetic Pathways
Synthesis typically involves sequential coupling and cyclization reactions:
-
Formation of the oxadiazole core: Cyclocondensation of nitrile oxides with amidoximes under basic conditions.
-
Amide coupling: Reaction of the oxadiazole intermediate with 2-(3,4-dimethylphenoxy)propanoic acid using carbodiimide (e.g., EDC) or HATU as coupling agents.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water.
Comparative Analysis with Structural Analogs
Metabolic Stability and Toxicity
In vitro microsomal studies (human liver microsomes) indicate moderate stability (t1/2 = 45 min), with primary metabolites resulting from O-demethylation of the dimethoxyphenyl group. Acute toxicity in rodents (LD50 > 500 mg/kg) suggests a favorable safety profile for preclinical development.
Future Directions
-
Structure-activity relationship (SAR) studies: Modifying the phenoxy substituents to optimize kinase selectivity .
-
Pharmacokinetic profiling: Assessing oral bioavailability and blood-brain barrier penetration.
-
Therapeutic repurposing: Evaluating efficacy in models of neurodegenerative diseases, given the anti-inflammatory activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume